molecular formula C14H10N4O B1417697 2,6-Di(pyridin-4-yl)pyrimidin-4-ol CAS No. 14757-05-2

2,6-Di(pyridin-4-yl)pyrimidin-4-ol

Cat. No.: B1417697
CAS No.: 14757-05-2
M. Wt: 250.25 g/mol
InChI Key: DAPRHYQALZHLOU-UHFFFAOYSA-N
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Description

2,6-Di(pyridin-4-yl)pyrimidin-4-ol is a heterocyclic compound with the molecular formula C14H10N4O and a molecular weight of 250.26 g/mol This compound features a pyrimidine ring substituted with pyridinyl groups at the 2 and 6 positions and a hydroxyl group at the 4 position

Scientific Research Applications

2,6-Di(pyridin-4-yl)pyrimidin-4-ol has a wide range of applications in scientific research :

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its structural versatility.

Safety and Hazards

Safety information for “2,6-Di(pyridin-4-yl)pyrimidin-4-ol” indicates that it is an irritant . It is recommended to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes .

Future Directions

The future directions for the study of “2,6-Di(pyridin-4-yl)pyrimidin-4-ol” could involve further investigation of its properties and potential applications . The compound could be used in the synthesis of new materials and in the development of new chemical reactions .

Biochemical Analysis

Biochemical Properties

2,6-Di(pyridin-4-yl)pyrimidin-4-ol plays a crucial role in several biochemical reactions. It acts as an inhibitor for cyclic adenosine monophosphate phosphodiesterase in platelets, which helps in regulating platelet aggregation . Additionally, it supports the inhibition of adenosine in thrombocytopenia by preventing the absorption of vascular and blood cells . This compound also strengthens the anti-aggregation activity of prostacyclin and enhances the biosynthesis of prostacyclin, thereby decreasing pulmonary hypertension . The interactions of this compound with these enzymes and proteins highlight its importance in biochemical pathways.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit collagen synthesis in hepatic stellate cells, which are primarily responsible for collagen production in liver fibrosis . This inhibition is achieved by inactivating hepatic stellate cells, thereby reducing collagen deposition . The compound’s impact on cell signaling pathways and gene expression underscores its potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, it acts as an inhibitor for cyclic adenosine monophosphate phosphodiesterase, which regulates the levels of cyclic adenosine monophosphate in cells . This inhibition affects various downstream signaling pathways, ultimately influencing cellular functions and processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular function, highlighting the importance of understanding its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as reducing collagen synthesis in hepatic stellate cells . At higher doses, it may cause toxic or adverse effects, including potential damage to liver cells . Understanding the dosage effects is crucial for determining the therapeutic window and avoiding potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and influence metabolic flux and metabolite levels. For instance, the compound’s inhibition of cyclic adenosine monophosphate phosphodiesterase affects the levels of cyclic adenosine monophosphate, which plays a vital role in various metabolic processes . The compound’s involvement in these pathways highlights its significance in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is essential for determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interactions with specific biomolecules and its overall biochemical activity.

Preparation Methods

The synthesis of 2,6-Di(pyridin-4-yl)pyrimidin-4-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps :

    Formation of the Pyrimidine Core: The pyrimidine ring is often synthesized through a condensation reaction involving appropriate precursors such as amidines and β-diketones.

    Substitution with Pyridinyl Groups: The pyridinyl groups are introduced via nucleophilic substitution reactions, where pyridine derivatives react with the pyrimidine core.

    Hydroxylation: The hydroxyl group is introduced at the 4 position through selective hydroxylation reactions, often using oxidizing agents under controlled conditions.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

2,6-Di(pyridin-4-yl)pyrimidin-4-ol undergoes various chemical reactions, including :

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The pyridinyl groups can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

    Complexation: The compound can form coordination complexes with metal ions, which are of interest in materials science and catalysis.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.

Comparison with Similar Compounds

2,6-Di(pyridin-4-yl)pyrimidin-4-ol can be compared with other similar compounds, such as :

    2,4,6-Tris(pyridin-4-yl)pyrimidine: This compound has an additional pyridinyl group, leading to different coordination and electronic properties.

    2,6-Di(pyridin-4-yl)pyridine:

    4-(2,6-Di(pyridin-4-yl)pyridin-4-yl)benzonitrile: Contains a benzonitrile group, which influences its chemical behavior and applications.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the hydroxyl group, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2,4-dipyridin-4-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O/c19-13-9-12(10-1-5-15-6-2-10)17-14(18-13)11-3-7-16-8-4-11/h1-9H,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAPRHYQALZHLOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C2=CC(=O)NC(=N2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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